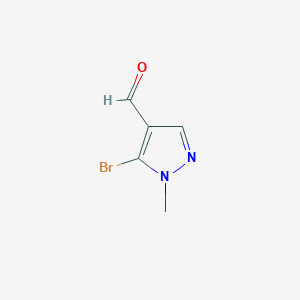

5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZJUGWICIQUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211505-84-8 | |

| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including pyrazole derivatives, can bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Many bioactive aromatic compounds, including pyrazole derivatives, are known to affect a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 18901 , which could influence its pharmacokinetic properties.

Result of Action

Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the compound is a white solid and should be stored at temperatures between 0-5 degrees celsius .

Biological Activity

5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on the latest research findings.

The molecular formula of this compound is with a molecular weight of approximately 203.04 g/mol. The compound features a pyrazole ring with a bromine atom at the 5-position and an aldehyde functional group at the 4-position. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate aldehydes and pyrazole derivatives.

- Bromination : Introducing the bromine substituent via halogenation techniques.

These methods allow for the efficient production of this compound while enabling modifications that enhance its properties for various applications.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study evaluated various pyrazole derivatives against common bacterial strains, revealing that some compounds showed inhibition zones indicating their effectiveness. Specifically, compounds with similar structures to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound is also being investigated for its potential as an anticancer agent. Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism typically involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. As a CDK inhibitor, it binds to the active site of these enzymes, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound:

Scientific Research Applications

Synthesis of 5-Bromo-1-Methyl-1H-Pyrazole-4-Carbaldehyde

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of pyrazole derivatives. This reaction involves the electrophilic substitution of a suitable carbon nucleophile with a chloromethyleneiminium salt, leading to the formation of the desired aldehyde derivative .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Anticancer Properties : Compounds derived from pyrazole have shown selective anti-proliferative actions on various human cancer cells. The structural modifications of pyrazole derivatives have been linked to enhanced anticancer activity, making them potential candidates for cancer therapeutics .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, suggesting their potential use in treating conditions like rheumatoid arthritis and asthma .

- Antifungal and Antiviral Activities : Pyrazole compounds have been associated with antifungal and antiviral properties, making them relevant in the development of new antimicrobial agents .

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in developing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are used in cancer therapy due to their ability to regulate cell growth and metabolism .

Table 1: Applications in Pharmaceutical Development

| Application Area | Description |

|---|---|

| Antitumor Drugs | Inhibitors targeting PI3K pathways for cancer treatment |

| Anti-inflammatory Agents | Modulators for inflammatory diseases such as arthritis and asthma |

| Antimicrobial Compounds | Development of new antifungal and antiviral agents |

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also explored in agrochemicals. Its derivatives have shown efficacy as insecticides and herbicides, contributing to crop protection strategies .

Material Science Applications

The compound can also be utilized in materials science for synthesizing functional materials with specific electronic or optical properties. Its ability to form coordination complexes with metal ions enhances its utility in creating novel materials for sensors and catalysis .

Case Studies and Research Findings

Several studies highlight the potential applications and effectiveness of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with ongoing studies aimed at understanding their mechanisms of action .

- Synthesis Efficiency : A recent patent outlines an efficient synthetic route for producing 5-bromo-1-methyl-1H-pyrazole derivatives with high yields and low environmental impact, emphasizing the importance of sustainable chemistry practices .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The methyl group at the 1-position in this compound enhances steric stability, favoring regioselective cross-coupling reactions compared to unmethylated analogs like 4-bromo-1H-pyrazole-5-carbaldehyde .

- The presence of iodine in 3-bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde introduces additional reactivity for metal-mediated transformations (e.g., Ullmann couplings) but increases molecular weight and cost .

Electronic Properties: Electron-withdrawing groups (e.g., Br, CHO) at the 4-position in this compound polarize the pyrazole ring, facilitating nucleophilic attacks at the aldehyde group . Phenoxy-substituted derivatives (e.g., 5-(4-bromophenoxy)-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit extended conjugation, making them suitable for optoelectronic applications .

Biological Activity :

- Compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate enhanced antimicrobial and antitumor activity due to the combined effects of bromine and aromatic substituents .

Preparation Methods

Synthesis Starting from Diethyl Butynedioate and Methylhydrazine

A well-documented synthetic route involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester | Room temperature, solvent not specified | Forms pyrazole ring with ester functionality |

| 2 | Bromination of the above ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | Controlled bromination conditions | Selective bromination at 5-position |

| 3 | Hydrolysis of the ethyl ester to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | 10% NaOH aqueous solution, room temperature | Base hydrolysis followed by acidification to pH 9 |

| 4 | Conversion of carboxylic acid to carbamate intermediate (not directly related to aldehyde preparation but part of extended synthesis) | Reaction with tert-butyl alcohol and azido dimethyl phosphate in DMF at 100 °C | Purification by column chromatography |

| 5 | Further transformations leading to amine derivatives | Treatment with trifluoroacetic acid in dichloromethane | Hydrolysis and extraction steps |

Note: While this route primarily targets the amine derivative (5-bromo-1-methyl-1H-pyrazol-3-amine), the intermediate this compound can be accessed by modifying the oxidation state at position 4, as the aldehyde functionality is closely related to the carboxylic acid and ester intermediates in this pathway.

Direct Access and Modulation Using this compound

An alternative approach reported involves the use of This compound as a starting material or intermediate for further heterocyclic synthesis. This compound is prepared and purified, then subjected to various transformations such as the Boulton–Katritzky rearrangement or annulation strategies to access complex bicyclic frameworks.

Key points include:

Bromination via Phosphorus Oxybromide on Pyrazole Esters

A related method for bromopyrazole derivatives involves:

- Preparation of pyrazole esters via reaction of maleic acid diesters with hydrazinopyridine derivatives in alkaline solution.

- Bromination using phosphorus oxybromide to introduce bromine at the desired position.

- This method highlights continuous reaction processes that simplify operation, improve yield, and reduce by-products.

While this patent focuses on bromopyrazole esters with pyridyl substituents, the underlying bromination strategy using phosphorus oxybromide is applicable to pyrazole systems, including this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Brominating Agent | Key Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Condensation + Bromination + Hydrolysis (diethyl butynedioate + methylhydrazine) | Diethyl butynedioate, methylhydrazine | Tribromooxyphosphorus | Room temp for condensation, controlled bromination | Moderate to high yield reported; purification by extraction and drying | Multi-step, scalable, uses relatively safe reagents |

| Direct use of this compound for further synthesis | Preformed aldehyde | Not applicable (starting material) | Ethanol solvent, mild acidic conditions | High purity aldehyde obtained commercially or via oxidation | Focus on aldehyde as intermediate rather than preparation |

| Bromination of pyrazole esters via phosphorus oxybromide | Pyrazole esters from maleic acid diesters | Phosphorus oxybromide | Heating to 80-90 °C, acetonitrile solvent | Improved yield, reduced by-products | Continuous reaction, industrially favorable |

Research Findings and Notes

- The method starting from diethyl butynedioate and methylhydrazine offers a simple synthetic route with low raw material cost and convenient operation , avoiding highly toxic reagents.

- Bromination using tribromooxyphosphorus or phosphorus oxybromide is effective for selective substitution at the 5-position of the pyrazole ring.

- Hydrolysis of esters to acids and subsequent transformations provide access to various functional derivatives, including aldehydes.

- The aldehyde group at position 4 is sensitive but stable enough under mild acidic conditions to be used in further synthetic elaborations.

- Continuous reaction methods improve yield and reduce waste, beneficial for scale-up in industrial settings.

- No direct single-step synthesis of this compound was explicitly detailed in the sources, but the aldehyde is accessible via oxidation or partial reduction of related carboxylic acid or ester intermediates.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1H-pyrazol-5(4H)-one undergoes formylation and halogenation using POCl₃ and DMF . Alternative methods include nucleophilic substitution of 5-chloro derivatives with bromine sources under alkaline conditions . Reaction optimization involves controlling temperature (70–90°C), solvent selection (DMF or acetonitrile), and stoichiometric ratios of reagents to achieve yields >70% .

Q. How can the purity and structural integrity of this compound be verified?

- Chromatography : HPLC or GC with >95% purity thresholds .

- Spectroscopy : ¹H/¹³C NMR for confirming aldehyde (δ ~9.8–10.2 ppm) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation, with R-factors <0.05 .

Advanced Research Questions

Q. What strategies optimize the Vilsmeier-Haack reaction for higher yields of this compound?

- Catalyst modulation : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reagent solubility and reaction homogeneity .

- Stepwise bromination : Introducing bromine post-formylation reduces side reactions, achieving ~85% yield .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact the reactivity and biological activity of pyrazole-4-carbaldehyde derivatives?

- Electronic effects : Bromine’s higher electronegativity increases electrophilicity at the aldehyde group, enhancing nucleophilic attack in coupling reactions .

- Biological activity : Brominated derivatives show improved antimicrobial potency (MIC ~2–8 µg/mL) compared to chloro analogs due to enhanced membrane permeability .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls (e.g., ciprofloxacin) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Q. What computational methods predict the interactions of this compound with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., HIV-1 protease) .

- DFT calculations : Gaussian 09 for optimizing geometry and assessing frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) to predict reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-4-carbaldehyde derivatives?

- Reproducibility checks : Validate assay protocols (e.g., consistent inoculum sizes in antimicrobial tests) .

- Structural analogs : Compare activity trends across halogenated derivatives (e.g., 5-bromo vs. 5-chloro) to identify substituent-specific effects .

- Meta-analysis : Pool data from multiple studies to identify outliers or concentration-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.